2-(2,3-dichlorophenyl)-N-{(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}-1,3-benzoxazol-5-amine
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Overview
Description
(E)-N-[2-(2,3-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-[4-(2,4-DINITROPHENOXY)PHENYL]METHANIMINE is a complex organic compound characterized by its unique structure, which includes dichlorophenyl and dinitrophenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[2-(2,3-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-[4-(2,4-DINITROPHENOXY)PHENYL]METHANIMINE typically involves a multi-step process. The initial step often includes the formation of the benzoxazole ring, followed by the introduction of the dichlorophenyl group. The final step involves the addition of the dinitrophenoxy group under controlled conditions to ensure the correct configuration of the compound.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced techniques such as continuous flow reactors to ensure high yield and purity. The reaction conditions, including temperature, pressure, and the use of catalysts, are optimized to facilitate large-scale production.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[2-(2,3-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-[4-(2,4-DINITROPHENOXY)PHENYL]METHANIMINE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines.
Scientific Research Applications
(E)-N-[2-(2,3-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-[4-(2,4-DINITROPHENOXY)PHENYL]METHANIMINE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of (E)-N-[2-(2,3-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-[4-(2,4-DINITROPHENOXY)PHENYL]METHANIMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Shares the dichlorophenyl group but lacks the benzoxazole and dinitrophenoxy groups.
Dinitrophenol: Contains the dinitrophenoxy group but differs in the rest of the structure.
Uniqueness
(E)-N-[2-(2,3-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-[4-(2,4-DINITROPHENOXY)PHENYL]METHANIMINE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C26H14Cl2N4O6 |
---|---|
Molecular Weight |
549.3 g/mol |
IUPAC Name |
N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-1-[4-(2,4-dinitrophenoxy)phenyl]methanimine |
InChI |
InChI=1S/C26H14Cl2N4O6/c27-20-3-1-2-19(25(20)28)26-30-21-12-16(6-10-23(21)38-26)29-14-15-4-8-18(9-5-15)37-24-11-7-17(31(33)34)13-22(24)32(35)36/h1-14H |
InChI Key |
KWZLAJNGWCCXQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=NC3=C(O2)C=CC(=C3)N=CC4=CC=C(C=C4)OC5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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